Mugineic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]-2-hydroxypropyl]azetidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O8/c15-7(11(19)20)1-3-13-9(12(21)22)8(16)5-14-4-2-6(14)10(17)18/h6-9,13,15-16H,1-5H2,(H,17,18)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRGEVKCJPPZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)CC(C(C(=O)O)NCCC(C(=O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90988904 | |
| Record name | Mugineic_acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69199-37-7, 74281-81-5 | |
| Record name | Mugineic_acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isomugineic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033555 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Insights into Mugineic Acid Mediated Iron Uptake
The Chelation Mechanism of Ferric Iron by Mugineic Acid Family Phytosiderophores
This compound and its derivatives, collectively known as the this compound family of phytosiderophores, are crucial for the iron acquisition strategy of graminaceous plants. These non-proteinogenic amino acids employ a sophisticated chelation mechanism to bind with ferric iron (Fe³⁺), an essential micronutrient that is often sparingly soluble in the soil, particularly in alkaline and calcareous conditions nih.govnih.gov.
The chelation of ferric iron by this compound is a highly specific process that results in the formation of a stable, soluble complex that can be readily absorbed by the plant's root system nih.gov. Structural analyses have revealed that this compound acts as a hexadentate ligand, meaning it uses six donor atoms to coordinate with a single central ferric iron ion nih.govnih.govresearchgate.net. This coordination results in the formation of a stable octahedral complex nih.govnih.gov.
The specific functional groups of the this compound molecule involved in this coordination have been identified through spectroscopic and X-ray diffraction methods nih.govresearchgate.net. These are:
The azetidine (B1206935) nitrogen
The secondary amine nitrogen
Both terminal carboxylate oxygens
The hydroxyl oxygen
The intermediate carboxylate oxygen nih.govresearchgate.net
This hexadentate chelation effectively sequesters the ferric iron, preventing its precipitation and making it available for plant uptake. The resulting Fe(III)-mugineic acid complex is characterized as a high-spin (S = 5/2) ferric type, as determined by Mössbauer and ESR spectroscopy nih.gov. The stability of this complex is critical for the efficient mobilization of iron from the soil to the plant root surface.
Table 1: Functional Groups of this compound Involved in Ferric Iron Chelation
| Functional Group | Role in Chelation |
| Azetidine Nitrogen | Acts as a basal planar donor atom. nih.govresearchgate.net |
| Secondary Amine Nitrogen | Acts as a basal planar donor atom. nih.govresearchgate.net |
| Terminal Carboxylate Oxygens | Act as basal planar donor atoms. nih.govresearchgate.net |
| Hydroxyl Oxygen | Acts as an axial donor atom. nih.govresearchgate.net |
| Intermediate Carboxylate Oxygen | Acts as an axial donor atom. nih.govresearchgate.net |
Metabolic Energy Dependence of this compound-Driven Iron Uptake
The uptake of the ferric iron-mugineic acid complex into the root cells of graminaceous plants is not a passive process. Research has demonstrated that this transport is dependent on metabolic energy. The uptake of the Fe(III)-phytosiderophore complex is mediated by specific transporters in the plasma membrane of root cells, known as Yellow Stripe 1 (YS1) and Yellow Stripe-Like (YSL) transporters.
Studies on the maize transporter ZmYS1 have provided significant insights into the energetics of this process. It has been shown that the transport of the Fe(III)-deoxythis compound (a member of the this compound family) complex is coupled with the transport of protons (H⁺). This co-transport mechanism utilizes the proton motive force across the plasma membrane as the driving force for the uptake of the iron chelate. The negative membrane potential, maintained by the plant cell's metabolic activity, energizes the transport of the positively charged proton along with the Fe(III)-phytosiderophore complex into the cell. This reliance on a proton gradient, which is actively maintained by proton pumps (H⁺-ATPases) at the cost of ATP, underscores the metabolic energy dependence of this compound-driven iron uptake.
Comparative Efficacy of this compound versus Synthetic Chelators in Iron Mobilization
The ability of this compound and its derivatives to mobilize iron from the soil has been compared with that of synthetic chelating agents commonly used in agriculture, such as EDTA (ethylenediaminetetraacetic acid), DTPA (diethylenetriaminepentaacetic acid), and EDDHA (ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid)). Studies have consistently shown that this compound family phytosiderophores exhibit a higher efficiency in extracting iron, particularly in the challenging conditions of alkaline and calcareous soils where iron availability is severely limited.
In comparative studies, this compound (MA) and 2'-deoxythis compound (DMA) demonstrated the highest efficiency of iron extraction from various soil samples, especially at alkaline pH. In contrast, synthetic chelators like EDTA and DTPA were found to be less effective at solubilizing iron under these conditions. Instead, they preferentially solubilized other elements such as aluminum (Al) or calcium (Ca), depending on the soil pH. Another synthetic chelator, deferriferrioxamine B (FOB), primarily extracted aluminum at both acidic and alkaline pHs.
A synthetic analog of deoxythis compound, proline-2'-deoxythis compound (PDMA), has also been developed and tested. In hydroponic culture, PDMA-Fe showed higher availability than other chelates like EDTA-Fe and citrate-Fe, particularly under alkaline pH conditions. When applied to calcareous soil, both PDMA-Fe and EDDHA-Fe reduced iron-deficient chlorosis to a similar extent; however, the shoot iron concentration was higher in plants treated with PDMA-Fe. Furthermore, the application of metal-free PDMA to calcareous soil was effective in preventing iron-deficiency chlorosis, demonstrating its ability to chelate and mobilize native iron in the soil for plant uptake. This was in contrast to disodium EDTA, which was not effective under the same conditions.
While mugineic acids are highly efficient, their practical application can be limited by their susceptibility to microbial decomposition in the soil.
Table 2: Comparative Efficacy of this compound and Synthetic Chelators in Iron Mobilization from Soil
| Chelator | Efficacy in Iron Mobilization (especially at alkaline pH) | Preferential Metal Binding (in some soil conditions) | Notes |
| This compound (MA) | High | Iron (Fe) | Highly efficient in calcareous soils, but prone to microbial degradation. |
| 2'-Deoxythis compound (DMA) | High | Iron (Fe) | Highly efficient in calcareous soils, but prone to microbial degradation. |
| Proline-2'-deoxythis compound (PDMA) | High | Iron (Fe) | A more stable synthetic analog of DMA. |
| EDTA | Low to Moderate | Aluminum (Al), Calcium (Ca) | Less effective for iron mobilization in alkaline soils. |
| DTPA | Low to Moderate | Aluminum (Al), Calcium (Ca) | Less effective for iron mobilization in alkaline soils. |
| EDDHA | Moderate to High | Iron (Fe) | More stable in calcareous soils compared to MAs. |
| Deferriferrioxamine B (FOB) | Poor (for Iron) | Aluminum (Al) | Primarily extracts aluminum. |
Biosynthesis of Mugineic Acid Family Phytosiderophores
Precursors and Enzymatic Pathways for Mugineic Acid Synthesisresearchgate.netnih.govnih.govnih.gov
The synthesis of mugineic acids begins with the amino acid L-methionine, which is first converted to S-adenosyl-L-methionine (SAM). researchgate.net Three molecules of SAM are then utilized in a series of reactions catalyzed by three key enzymes: Nicotianamine (B15646) Synthase (NAS), Nicotianamine Aminotransferase (NAAT), and Deoxythis compound Synthase (DMAS). researchgate.net
Nicotianamine Synthase (NAS) is the foundational enzyme in the biosynthesis of all this compound family phytosiderophores. oup.com It catalyzes the trimerization of three molecules of S-adenosyl-L-methionine (SAM) to form one molecule of nicotianamine (NA). nih.govnih.gov This reaction is a novel type of enzymatic process that involves both the polymerization of three SAM molecules and the formation of an azetidine (B1206935) ring. nih.gov The expression of NAS genes is typically induced by iron deficiency and is predominantly observed in the roots of the plant. oup.com Nicotianamine itself is a non-proteinogenic amino acid found in all higher plants, where it plays a role in metal chelation and transport, not just as a precursor to mugineic acids in grasses. nih.gov
Table 1: Overview of Nicotianamine Synthase (NAS) Activity
| Feature | Description |
| Enzyme | Nicotianamine Synthase (NAS) |
| Substrate | 3 molecules of S-adenosyl-L-methionine (SAM) |
| Product | 1 molecule of Nicotianamine (NA) |
| Key Function | Catalyzes the trimerization of SAM and formation of an azetidine ring. nih.gov |
| Regulation | Upregulated in response to iron deficiency. oup.com |
| Location of Activity | Primarily in the roots of graminaceous plants. oup.com |
Following the synthesis of nicotianamine, the next critical step is catalyzed by Nicotianamine Aminotransferase (NAAT). This enzyme is unique to graminaceous plants and marks the commitment of nicotianamine to the this compound biosynthesis pathway. nih.govnih.gov NAAT facilitates the transfer of an amino group from nicotianamine, using 2-oxoglutarate as the amino group acceptor, to produce 3''-deamino-3''-oxonicotianamine, a keto-acid intermediate. nih.govwikipedia.org Like NAS, the activity of NAAT is significantly induced under iron-deficient conditions. nih.gov
The final step in the formation of the core this compound structure is the reduction of the 3''-keto intermediate, a reaction catalyzed by Deoxythis compound Synthase (DMAS). researchgate.netnih.gov This enzyme belongs to the aldo-keto reductase superfamily and utilizes NADPH to reduce the keto group, resulting in the formation of 2'-deoxythis compound (DMA). researchgate.netnih.govplos.org The expression of DMAS genes is also upregulated in response to iron deficiency in the roots. nih.gov
Table 2: Enzymatic Functions of NAAT and DMAS
| Enzyme | Substrate | Product | Key Function |
| Nicotianamine Aminotransferase (NAAT) | Nicotianamine, 2-oxoglutarate | 3''-deamino-3''-oxonicotianamine, L-glutamate | Catalyzes the amino group transfer from nicotianamine. nih.govwikipedia.org |
| Deoxythis compound Synthase (DMAS) | 3''-deamino-3''-oxonicotianamine, NADPH | 2'-deoxythis compound (DMA), NADP+ | Reduces the keto-acid intermediate to form DMA. researchgate.netnih.gov |
Species-Specific Variation in this compound Derivative Secretionresearchgate.net
While the synthesis of 2'-deoxythis compound (DMA) is a common pathway in all graminaceous plants that utilize Strategy II iron uptake, the specific this compound derivatives secreted can vary significantly between species. nih.gov These variations arise from further enzymatic modifications of DMA. nih.gov
For example, barley (Hordeum vulgare) is known to secrete a variety of mugineic acids, including this compound itself, 3-epihydroxythis compound, and 3-epihydroxy-2'-deoxythis compound. researchgate.net This diversity is due to the presence of specific dioxygenase enzymes, such as IDS2 and IDS3, which catalyze the hydroxylation of DMA and its derivatives at different positions. researchgate.net In contrast, rice (Oryza sativa) primarily secretes 2'-deoxythis compound, as it lacks the genes for these subsequent hydroxylation steps. researchgate.net Oats (Avena sativa) secrete avenic acid A, which is also derived from 2'-deoxythis compound. wisc.edu These species-specific differences in the types and amounts of secreted phytosiderophores are correlated with their tolerance to low iron availability. nih.gov
Table 3: Examples of Secreted this compound Derivatives in Different Graminaceous Species
| Plant Species | Primary Secreted this compound Derivative(s) |
| Barley (Hordeum vulgare) | 2'-deoxythis compound, this compound, 3-epihydroxythis compound researchgate.net |
| Rice (Oryza sativa) | 2'-deoxythis compound researchgate.net |
| Wheat (Triticum aestivum) | 2'-deoxythis compound |
| Maize (Zea mays) | 2'-deoxythis compound |
| Oats (Avena sativa) | Avenic acid A wisc.edu |
| Rye (Secale cereale) | 3-hydroxythis compound tandfonline.com |
Molecular and Genetic Regulation of Mugineic Acid System
Transcriptional Regulation of Biosynthetic Genes under Iron Deficiency
Several key transcription factors and cis-acting elements have been identified as central to this regulatory process:
Iron Deficiency-Responsive Elements (IDE1 and IDE2): These are specific DNA sequences found in the promoter regions of many iron deficiency-inducible genes in barley and rice. nih.gov They act as binding sites for transcription factors, thereby controlling the expression of these genes in response to iron levels. IDE1 and IDE2 can work synergistically to induce gene expression under iron-deficient conditions. nih.gov
IDEF1 (Iron Deficiency-Responsive Element-Binding Factor 1): IDEF1 is a transcription factor that binds to the IDE1 sequence. nih.gov Its transcripts are constitutively present in rice roots and leaves. nih.gov IDEF1 is considered a key component that transmits the iron-deficiency signal at an early stage of the response. nih.gov Overexpression of IDEF1 in transgenic rice has been shown to enhance tolerance to iron deficiency. nih.gov It recognizes the sequence CATGC, which allows it to bind effectively to IDE1. nih.gov
OsIRO2: This is a basic helix-loop-helix (bHLH) transcription factor found in rice that is inducible by iron deficiency. nih.govfrontiersin.org OsIRO2 is a major regulator of Strategy II-related genes. frontiersin.orgnih.gov It positively regulates the expression of genes involved in the biosynthesis of nicotianamine (B15646) and deoxymugineic acid, as well as transporters for both mugineic acids and their iron complexes. nih.gov Overexpression of OsIRO2 leads to increased secretion of deoxythis compound under iron-deficient conditions. nih.gov IDEF1 overexpression has been shown to enhance the expression of the OsIRO2 gene, indicating a sequential gene regulatory network where IDEF1 acts upstream of OsIRO2. nih.gov
The regulation is not solely positive. Negative regulators also play a role in fine-tuning the iron deficiency response. For instance, HRZ ubiquitin ligases have been identified as negative regulators. These proteins bind to iron and zinc and suppress the expression of iron deficiency-inducible genes, preventing excessive iron uptake. nih.gov
Identification of Genes and Regulatory Networks Governing this compound-Dependent Iron Acquisition
The entire process of iron acquisition through mugineic acids, from synthesis to transport, is orchestrated by a suite of specific genes. These genes encode the enzymes for the biosynthetic pathway and the transporters required for secretion and uptake.
The biosynthesis of mugineic acids begins with the amino acid L-methionine and proceeds through several enzymatic steps. elsevierpure.comnih.gov The core pathway to 2'-deoxythis compound (DMA) is common among graminaceous plants, with subsequent modifications varying between species. elsevierpure.comnih.gov
Key Biosynthetic Genes:
Nicotianamine Synthase (NAS): This enzyme catalyzes the first key step, combining three molecules of S-adenosyl-L-methionine to form one molecule of nicotianamine (NA). nih.govfrontiersin.org NAS genes are found in all plants, as NA is also used for internal metal transport. nih.gov
Nicotianamine Aminotransferase (NAAT): This enzyme transfers an amino group from NA to produce a 3''-keto intermediate. nih.govnih.gov
Deoxythis compound Synthase (DMAS): DMAS reduces the 3''-keto intermediate to form DMA. nih.govnih.gov This enzyme belongs to the aldo-keto reductase superfamily. nih.gov
Dioxygenases (IDS2 and IDS3): These enzymes are responsible for the hydroxylation of DMA to produce other forms of mugineic acids, such as this compound (MA) itself. nih.govresearchgate.net For example, IDS3 catalyzes the hydroxylation at the 2'-position of DMA to form MA. researchgate.net Rice naturally lacks IDS2 and IDS3 genes and thus only secretes DMA. frontiersin.orgresearchgate.net
The expression of all these biosynthetic genes is upregulated in the roots under iron-deficient conditions. nih.govfrontiersin.org
Transporter Genes:
Once synthesized, mugineic acids are secreted into the soil, and their iron complexes are subsequently taken up by the roots. This transport is mediated by specific membrane proteins.
Transporter of this compound (TOM1): This protein is responsible for the efflux of mugineic acids from the root cells into the rhizosphere. researchgate.net
Yellow Stripe 1 (YS1) and YS1-Like (YSL) Transporters: These transporters are responsible for the uptake of the iron(III)-mugineic acid complexes from the soil into the root cells. nih.govmdpi.com They are highly specific for the Fe(III)-MA complex. elsevierpure.com
The comprehensive regulatory network involves the coordinated expression of these biosynthetic and transporter genes, primarily controlled by transcription factors like IDEF1 and OsIRO2 in response to the plant's iron status. nih.govnih.gov This network ensures that the energetically expensive process of producing and secreting phytosiderophores is activated only when necessary, allowing graminaceous plants to thrive in iron-limited environments. elsevierpure.com
Interactive Data Tables
Table 1: Key Genes in the this compound System
| Gene Name | Abbreviation | Function | Organism Examples |
|---|---|---|---|
| Nicotianamine Synthase | NAS | Catalyzes the synthesis of nicotianamine (NA) from S-adenosyl-methionine. | Barley (HvNAS1), Rice (OsNAS1, OsNAS2) |
| Nicotianamine Aminotransferase | NAAT | Converts NA to a 3''-keto acid intermediate. | Barley (HvNAAT-A, HvNAAT-B), Rice (OsNAAT1) |
| Deoxythis compound Synthase | DMAS | Reduces the 3''-keto acid to form 2'-deoxythis compound (DMA). | Barley (HvDMAS1), Rice (OsDMAS1) |
| Iron-deficiency-specific clone 2 | IDS2 | Dioxygenase that hydroxylates DMA and MA. | Barley |
| Iron-deficiency-specific clone 3 | IDS3 | Dioxygenase that hydroxylates DMA to form this compound (MA). | Barley |
| Transporter of this compound 1 | TOM1 | Efflux transporter for secreting mugineic acids from roots. | Rice |
| Yellow Stripe 1 | YS1 | Influx transporter for Fe(III)-mugineic acid complexes into roots. | Maize |
Table 2: Key Regulators of the this compound System
| Regulator Name | Type | Function | Target Genes/Elements |
|---|---|---|---|
| IDEF1 | Transcription Factor | Early response to iron deficiency signal. | Binds to IDE1; upregulates OsIRO2. |
| OsIRO2 | bHLH Transcription Factor | Master regulator of Strategy II genes in rice. | OsNAS1, OsNAS2, OsNAAT1, OsDMAS1, TOM1, OsYSL15 |
| HRZ | Ubiquitin Ligase | Negative regulator of iron deficiency response. | Downregulates iron deficiency-inducible genes. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2'-deoxythis compound |
| 3-epihydroxythis compound |
| Avenic acid A |
| Iron |
| L-methionine |
| Nicotianamine |
| S-adenosyl-L-methionine |
Transporter Proteins in Mugineic Acid Efflux and Complex Uptake
Efflux Transporters of Mugineic Acid Family Phytosiderophores (TOMs)
The Transporters of this compound (TOMs) are a group of efflux transporters that play a pivotal role in the chelation strategy of iron acquisition in graminaceous plants. researchgate.net These transporters are responsible for secreting this compound family phytosiderophores (MAs) from the plant roots into the surrounding soil environment, the rhizosphere. researchgate.net
The TOM1 protein is a primary efflux transporter directly involved in the secretion of deoxythis compound (DMA), a key phytosiderophore in plants like rice and barley. nih.govnih.gov Functional studies using Xenopus laevis oocytes have demonstrated that expressing TOM1 leads to the release of radiolabeled DMA, confirming its role as a DMA efflux transporter. researchgate.netnih.gov This secretion is a critical step in the chelation strategy, as it allows the MAs to solubilize otherwise unavailable ferric iron (Fe³⁺) in the soil. researchgate.net The expression of the TOM1 gene is significantly upregulated in roots under iron-deficient conditions, which directly correlates with the increased secretion of phytosiderophores. nih.govnih.gov Overexpression of TOM1 has been shown to enhance tolerance to iron deficiency, further cementing its crucial role in iron acquisition from the rhizosphere. nih.govnih.gov
| Feature | Description | References |
|---|---|---|
| Protein | TOM1 (Transporter of this compound 1) | nih.govnih.gov |
| Function | Efflux transporter of deoxythis compound (DMA) | researchgate.netnih.gov |
| Mechanism | Secretes DMA from root cells into the rhizosphere | researchgate.net |
| Regulation | Upregulated by iron deficiency | nih.govnih.gov |
| Significance | Essential for the solubilization of soil iron | researchgate.net |
While TOM1 is primarily associated with secretion into the soil, its homolog, TOM2, is involved in the internal transport of MAs within the plant. nih.govresearchgate.net In rice, TOM2 has been identified as an efflux transporter of DMA, and its expression is observed in tissues associated with metal translocation. nih.govresearchgate.net Repression of TOM2 expression through RNA interference leads to significant growth defects, indicating its necessity for normal plant development. nih.gov Functional assays in Xenopus laevis oocytes have confirmed that TOM2 facilitates the release of DMA. nih.govresearchgate.net This suggests that TOM2 plays a role in mobilizing and utilizing metals that have accumulated within the plant by secreting MAs to chelate and transport them to various tissues and storage organs. nih.gov
The expression patterns of TOM genes are indicative of their specific roles in either external secretion or internal transport. TOM1 expression is predominantly localized to the roots and is strongly induced by iron deficiency, with a distinct diurnal rhythm. nih.govresearchgate.net In rice, promoter-GUS analysis has shown TOM1 expression in both root and shoot tissues. researchgate.net Conversely, TOM2 is expressed in tissues involved in metal translocation, such as developing tissues during seed maturation and germination. nih.gov In rice, TOM1 shows root-specific expression, while TOM2 is involved in the translocation of iron in the shoots. mdpi.com Both OsTOM1 and OsTOM2 have been found to be expressed in the root stele. mdpi.com
| Gene | Plant | Primary Localization | Inducing Condition | References |
|---|---|---|---|---|
| TOM1 | Rice, Barley | Roots | Iron Deficiency | nih.govresearchgate.netresearchgate.net |
| HvTOM1 | Barley | Roots | Iron Deficiency | researchgate.net |
| TOM2 | Rice | Tissues for metal translocation, Shoots, Root stele | Normal growth conditions | nih.govmdpi.com |
| TOM3 | Rice | Restricted parts of the plant | - | nih.gov |
Uptake Transporters of Metal-Mugineic Acid Complexes (YS1/YSL Family)
Once mugineic acids have chelated metal ions in the rhizosphere, the resulting metal-MA complexes are taken up by the plant through the action of the YELLOW STRIPE 1 (YS1) and YELLOW STRIPE 1-like (YSL) family of transporters. researchgate.net These transporters are integral membrane proteins that facilitate the absorption of these essential nutrients into the root cells. nih.gov
The founding member of this family, ZmYS1 from maize, is a well-characterized transporter of the Fe(III)-DMA complex. nih.govkyoto-u.ac.jp The YS1/YSL family of transporters are proton-coupled symporters. kyoto-u.ac.jp The substrate specificity of YS1/YSL transporters can vary among different plant species and even among different members of the family within the same plant. For instance, while barley YS1 (HvYS1) is highly specific for the Fe(III)-MA complex, maize YS1 (ZmYS1) exhibits a broader substrate specificity, transporting complexes of various metals including Fe(II), Ni(II), Co(II), Cu(II), and Zn(II) with MAs. kyoto-u.ac.jp In rice, OsYSL15 is closely related to ZmYS1 and is responsible for transporting Fe(III)-DMA. nih.gov
| Transporter | Plant | Substrate(s) | References |
|---|---|---|---|
| ZmYS1 | Maize | Fe(III)-DMA, Fe(II)-NA, Ni(II)-NA, and other metal-MA complexes | nih.govkyoto-u.ac.jpnih.gov |
| HvYS1 | Barley | Fe(III)-MA | kyoto-u.ac.jp |
| OsYSL15 | Rice | Fe(III)-DMA | nih.gov |
| AtYSL1/3 | Arabidopsis | Predicted to transport metal-nicotianamine complexes | nih.gov |
Beyond their role in the initial uptake from the soil, YSL proteins are crucial for the long-distance transport and distribution of metals throughout the plant. nih.govresearchgate.net The expression of many YSL genes is localized to the vascular tissues, suggesting their involvement in loading and unloading metals into the xylem and phloem for transport to various plant organs, including leaves, flowers, and seeds. nih.govnih.gov For example, in Arabidopsis, AtYSL1 and AtYSL3 are involved in the delivery of metal micronutrients to and from vascular tissues. nih.gov A double mutant (ysl1ysl3) exhibits symptoms of iron deficiency and has reduced concentrations of iron, zinc, and copper in the seeds. nih.gov In rice, OsYSL2 is involved in the transport of Fe(II)-nicotianamine and Mn(II)-nicotianamine and is expressed in the phloem. nih.gov This indicates that different YSL proteins have specialized roles in ensuring that essential metals reach all parts of the plant where they are needed for growth and development. researchgate.net
Mugineic Acid in Multi Elemental Homeostasis and Stress Physiology
Chelation of Divalent Metals by Mugineic Acid and Derivatives (Zn, Cu, Mn, Ni)
This compound (MA) and its derivatives, collectively known as this compound family phytosiderophores (MAs), are non-proteinogenic amino acids that function as potent metal chelators in graminaceous plants. nih.gov While their primary role is associated with iron (Fe) acquisition, they also form stable complexes with various divalent metals, including zinc (Zn²⁺), copper (Cu²⁺), manganese (Mn²⁺), and nickel (Ni²⁺). nih.govresearchgate.net These phytosiderophores possess multiple functional groups—carboxyl, amine, and hydroxyl groups—that act as ligands, enabling them to bind metal ions. researchgate.net
The chelation process involves the formation of a coordination complex where the metal ion is bound by several atoms of the this compound molecule. For instance, X-ray crystal structure analysis of the copper(II) complex with MA revealed that MA coordinates in a hexadentate fashion, forming a distorted octahedral geometry. oup.com In this structure, the 3'-carboxyl and 3"-hydroxyl groups bind weakly at the pseudo-apical positions of the copper ion. oup.com However, in aqueous solutions, it is suggested that mugineic acids likely act as quinquedentate chelators for these divalent metal ions. oup.com
The stability of these metal-phytosiderophore complexes is a critical factor in their biological function. Potentiometric studies have been conducted to determine the stability constants (logKML) for complexes of MA, 2'-deoxythis compound (DMA), and 3-epi-hydroxythis compound (epi-HMA) with several divalent metal ions. The stability of these complexes generally follows the Irving-Williams series, a trend observed for the stability of complexes formed by transition metal ions. oup.combendola.com The order of stability for the three mugineic acids studied is Cu²⁺ > Ni²⁺ > Fe²⁺ > Zn²⁺ > Mn²⁺. oup.com The stabilities also appear to increase as the basicity of the ligand increases, following the order DMA > MA > epi-HMA (except for Ca²⁺ complexes). oup.com
Table 1: Stability Constants (logKML) of Divalent Metal Complexes with this compound and its Derivatives
| Metal Ion | This compound (MA) | 2'-Deoxythis compound (DMA) | 3-epi-Hydroxythis compound (epi-HMA) |
|---|---|---|---|
| Cu²⁺ | 18.59 | 19.46 | 18.32 |
| Ni²⁺ | 15.25 | 16.03 | 14.88 |
| Zn²⁺ | 13.1 | 14.28 | 12.98 |
| Mn²⁺ | 9.1 | 9.71 | 8.99 |
Competitive Binding Interactions of Other Metals with this compound
The ability of this compound to chelate a range of metal ions leads to competitive interactions, particularly in soils where multiple metals are present. cdnsciencepub.com The relative stability of the complexes formed determines which metal will be preferentially bound. Unlike microbial siderophores that are highly specific for Fe³⁺, phytosiderophores like this compound can have their chelated iron displaced by high levels of other metals such as Ni, Cu, and Zn. cdnsciencepub.com
Research has demonstrated that the presence of one metal can significantly interfere with the chelation and uptake of another. For example, soils rich in Cu or Zn have been shown to inhibit the chelation of Fe by phytosiderophores. cdnsciencepub.com Similarly, the presence of Ni can interfere with Fe chelation, leading to Fe deficiency in plants. cdnsciencepub.com Experimental studies have confirmed these competitive interactions. When barley was supplied with radioactive nickel (⁶³Ni) and this compound, Ni absorption was activated. nii.ac.jp In the presence of both Ni and iron (⁵⁹Fe), the absorption of Fe was repressed, while Ni absorption was not affected by the presence of Fe. nii.ac.jp This indicates that Ni is preferentially absorbed over Fe when complexed with this compound. nii.ac.jp
The strength of chelate formation determines the outcome of these competitive interactions. Nuclear Magnetic Resonance (NMR) analysis has been used to determine the order of strength of formation for MA-metal chelates, confirming a 1:1 molar ratio for the complexes. nii.ac.jp
Table 2: Order of Strength for this compound-Metal Chelate Formation
| Rank | Metal Ion |
|---|---|
| 1 (Strongest) | Cu²⁺ |
| 2 | Fe³⁺ |
| 3 | Ni²⁺ |
| 4 | Mn²⁺ |
| 5 (Weakest) | Zn²⁺ |
This hierarchy of binding affinity has significant physiological implications. In environments with high concentrations of competing metals like copper or nickel, the ability of this compound to acquire essential iron for the plant can be severely hampered. cdnsciencepub.com
This compound-Mediated Responses to Metal Stress and Toxicity Mitigation
Plants respond to metal stress through various mechanisms, and mugineic acids play a complex role in these processes. nih.gov The secretion of MAs is a primary response to iron deficiency, but it is also induced by deficiencies of other micronutrients and the presence of toxic metals. cdnsciencepub.comnih.gov
Nickel (Ni) Stress: Excess nickel in the soil is phytotoxic and often induces iron deficiency, characterized by interveinal chlorosis in young leaves. cdnsciencepub.comresearchgate.net This induced Fe deficiency triggers an increased rate of phytosiderophore secretion by the plant roots. cdnsciencepub.com However, due to the competitive binding affinities, a large portion of the secreted MAs bind with Ni instead of Fe. cdnsciencepub.com The resulting Ni-phytosiderophore complex may then compete with the Fe-phytosiderophore complex for uptake by root transporters, potentially exacerbating the Fe deficiency and contributing to Ni toxicity. cdnsciencepub.comnii.ac.jp
Zinc (Zn) Stress: The role of MAs in response to zinc deficiency differs between plant species. In barley, Zn deficiency induces the synthesis and secretion of MAs, which are effective in absorbing Zn from the soil. nih.gov The expression of genes involved in MA synthesis increases in Zn-deficient barley roots. nih.gov Conversely, in rice, the amount of deoxythis compound (DMA) secreted from roots slightly decreases under low Zn supply. nih.gov Instead, there is an increase in endogenous DMA in the shoots, suggesting that in Zn-deficient rice, DMA plays a more significant role in the internal translocation and distribution of Zn within the plant rather than in its absorption from the soil. nih.gov
Other Metal Toxicities: this compound is also involved in mitigating the toxicity of other harmful elements. For instance, arsenic (As) can induce chlorosis in barley, a symptom of Fe deficiency. nii.ac.jp Studies have shown that this As-induced chlorosis can be alleviated by increasing the Fe concentration in the growth medium, indicating that the primary cause of the toxicity symptom is Fe deficiency, which MA secretion aims to counteract. nii.ac.jp Similarly, in plants experiencing Cu or Zn toxicity, the release of MA might aggravate the Cu- or Zn-induced Fe deficiency. nii.ac.jp
Ecological Dynamics of Mugineic Acid in the Rhizosphere
Secretion Dynamics and Concentration Profiles of Mugineic Acid in Rhizosphere Soil
The release of this compound and other phytosiderophores by graminaceous plants is a highly regulated process, exhibiting distinct temporal patterns and influenced by the plant's nutritional status. The secretion follows a diurnal rhythm, with the highest release rates typically occurring a few hours after the onset of light. researchgate.net This pulsed release into the rhizosphere is a strategic adaptation to maximize iron acquisition while minimizing the loss of these carbon-rich compounds to microbial degradation.
Several factors inherent to the plant and its environment dictate the concentration of this compound in the rhizosphere. The iron and zinc status of the plant are primary drivers; deficiencies in these micronutrients significantly upregulate the genes involved in the biosynthesis and transport of mugineic acids, leading to increased secretion. researchgate.netnih.gov Plant species, genotype, and age also play a crucial role in the quantity and type of phytosiderophores released. researchgate.net For instance, barley plants have been observed to secrete this compound into the rhizosphere, achieving concentrations in the range of 10⁻⁶ M. tandfonline.comtandfonline.com This concentration is considered sufficient to chelate and mobilize otherwise insoluble soil iron, raising the concentration of soluble iron in the soil solution to a level that can meet the plant's nutritional requirements. tandfonline.com The architecture of the root system further influences the distribution and concentration gradients of this compound, with higher release often observed from apical root zones. researchgate.net
Table 1: Factors Influencing this compound Secretion
| Factor | Influence on Secretion | Reference |
|---|---|---|
| Light/Dark Cycle | Secretion follows a diurnal rhythm, peaking after the onset of light. | researchgate.net |
| Iron (Fe) Status | Deficiency strongly induces biosynthesis and secretion. | researchgate.netnih.gov |
| Zinc (Zn) Status | Deficiency can induce the synthesis and secretion of mugineic acids. | nih.gov |
| Plant Species/Genotype | Different species and genotypes release varying amounts and types of phytosiderophores. | researchgate.net |
| Plant Age | The rate of secretion can change as the plant matures. | researchgate.net |
| Root Zone | Higher release is often observed from apical root regions. | researchgate.net |
Microbial Degradation and Stability of this compound in Soil Environments
Research has demonstrated the rapid decomposition of this compound in non-sterilized soil environments. In one study, the concentration of this compound in soil decreased from 20.6 µg/g to 5.8 µg/g within just 12 hours of incubation, highlighting the swift action of soil microbes. tandfonline.comtandfonline.com This rapid degradation is a major cause of phytosiderophore loss from the rhizosphere. researchgate.net The dense microbial populations typically found in the rhizosphere, which can include bacteria, actinomycetes, and fungi, readily utilize these organic molecules as a carbon source. tandfonline.com While specific microorganisms that degrade this compound have been isolated from the roots of plants like barley, the broader diversity of such microbes in different soil environments is an area of ongoing research. researchgate.net
The chemical stability of the iron-mugineic acid (Fe-MA) complex itself is also a factor. While the Fe-MA complex has a high stability constant, making it effective at binding iron, the ligand (this compound) is biodegradable. nih.gov The plant's strategy of releasing phytosiderophores in a diurnal pulse from the apical root zones, where microbial population density may be lower, is thought to be a mechanism to create a temporal and spatial window for the Fe-MA complex to form and be taken up by the root before the this compound is degraded. researchgate.net
Table 2: Degradation of this compound in Non-Sterilized Soil
| Time (hours) | This compound Concentration (µg/g soil) | Percent Decrease | Reference |
|---|---|---|---|
| 0 | 20.6 | 0% | tandfonline.comtandfonline.com |
| 12 | 5.8 | ~72% | tandfonline.comtandfonline.com |
Interspecies Interactions: Competition and Utilization of Phytosiderophores by Rhizosphere Microorganisms
The rhizosphere is a highly competitive environment where plants and microorganisms vie for limited resources, particularly iron. Both plants (graminaceous) and many soil microbes release siderophores to scavenge this essential nutrient. This leads to complex interspecies interactions involving both competition for iron and, in some cases, the utilization of another organism's siderophores.
Microbial siderophores generally have a higher stability constant for iron than this compound. nih.gov For example, the stability constant for the Fe(III)-enterobactin complex (a bacterial siderophore) is significantly higher than that of the Fe(III)-mugineic acid complex. nih.gov This suggests that, in a competitive scenario, microbial siderophores could potentially strip iron from Fe-MA complexes. However, the high concentrations of this compound released in a pulse by plant roots may temporarily overwhelm the microbial siderophores in the immediate vicinity of the root, allowing the plant to acquire iron.
Interestingly, some rhizosphere microorganisms have evolved mechanisms to utilize the iron chelated by this compound, albeit often indirectly. Studies have shown that certain fluorescent Pseudomonas species, such as Pseudomonas putida, can acquire iron from the Fe-MA complex. nih.gov This process is not typically a direct uptake of the Fe-MA complex. Instead, it involves a ligand exchange, where the bacterium's own siderophore (e.g., pseudobactin) removes the iron from the this compound. The resulting iron-pseudobactin complex is then taken up by the bacterium through its specific transport systems. nih.gov The half-life for this ligand exchange between pseudobactin (B1679817) and this compound has been shown to be rapid, occurring within a couple of hours. nih.gov This "siderophore piracy" allows these bacteria to benefit from the plant's investment in producing phytosiderophores. frontiersin.org There is limited evidence for the direct uptake of iron-phytosiderophore complexes by bacteria like Pseudomonas. nih.gov
Table 3: Stability Constants of Iron(III) Siderophore Complexes
| Siderophore | Type | Stability Constant (log K) | Reference |
|---|---|---|---|
| This compound | Phytosiderophore | 20 | nih.gov |
| Ferrichrome | Microbial (Fungal) | 29 | nih.gov |
| Ferrioxamine B | Microbial (Bacterial) | 31 | nih.gov |
| Enterobactin | Microbial (Bacterial) | 52 | nih.gov |
This compound's Role in Intercropping Systems
Intercropping, the practice of growing two or more crops in close proximity, can lead to enhanced nutrient acquisition, a phenomenon often attributed to rhizosphere interactions. The role of this compound is particularly significant in intercropping systems that pair a graminaceous plant (Strategy II for iron uptake) with a dicotyledonous or non-graminaceous plant (Strategy I). nih.govmdpi.com
Advanced Methodologies in Mugineic Acid Research
Spectroscopic and Computational Approaches for Metal-Mugineic Acid Complex Characterization
The precise characterization of the three-dimensional structure and electronic properties of metal-mugineic acid complexes is fundamental to understanding their function. A combination of spectroscopic and computational methods has been instrumental in this area.
Nuclear Magnetic Resonance (NMR) Spectroscopy has been employed to elucidate the biosynthetic pathways of mugineic acids. By feeding plants isotopically labeled compounds such as D,L-[3,3,4,4-d4]-methionine and monitoring the fate of the labels using 2H- and 13C-NMR, researchers have confirmed L-methionine as the precursor for all mugineic acids and detailed the subsequent biosynthetic steps in various gramineous plants nih.gov.
X-ray Crystallography provides definitive atomic-level structural information. The X-ray crystal structure of the copper(II)-mugineic acid complex, for instance, revealed that the mugineic acid molecule coordinates with the copper ion in a hexadentate fashion, resulting in a distorted octahedral geometry rsc.org. This structural insight is crucial for understanding the chelation chemistry of this compound with different metals.
Computational Approaches , such as electronic structure calculations, complement experimental data by providing theoretical insights into the stability and geometry of these complexes. These studies help to understand the specific affinities of mugineic acids for metals like iron(III) nih.govresearchgate.net.
Together, these methods have established that this compound and its derivatives chelate ferric iron (Fe(III)) by forming a stable octahedral hexacoordination complex, utilizing three carboxy groups, two amino-derived groups, and one hydroxy group nih.govnih.gov.
Isotopic Labeling and Functional Assays for Transport Mechanism Elucidation
Understanding how plants absorb and translocate metal-mugineic acid complexes is critical. Isotopic labeling and functional assays have been pivotal in unraveling these transport mechanisms.
Isotopic Labeling serves as a powerful tool to trace the movement of elements and compounds within plants and from the environment.
Stable Isotopes: Early biosynthetic studies utilized 2H- and 13C-labeled precursors to track the formation of mugineic acids nih.gov.
Radioisotopes: The use of radioisotopes allows for real-time imaging and quantification of nutrient uptake. For example, studies using radioactive ⁶³Ni demonstrated that its absorption is activated by the presence of this compound, and that the Ni-MA complex is preferentially absorbed over the Fe-MA complex nii.ac.jp. Similarly, ⁵⁹Fe has been used to study iron absorption and translocation in iron-deficient barley nii.ac.jp. The positron-emitting tracer imaging system (PETIS) has been used with ⁶²Zn to confirm that Zn(II)-MAs are more readily absorbed by zinc-deficient barley roots than free Zn²⁺ ions nih.gov.
Functional Assays involving specific transporters have been key to identifying the proteins responsible for uptake. Researchers identified HvYS1 (Hordeum vulgare Yellow Stripe 1) as a transporter highly specific for this compound-iron(III) complexes in barley roots nih.gov. Subsequent studies using Xenopus laevis oocytes as an expression system have confirmed that transporters from various Poaceae species, including maize (ZmYS1) and rice (OsYSL15), are capable of transporting Fe(III)-mugineic acid complexes nih.gov. These assays have also been used to show that the sixth outer membrane loop of the HvYS1 transporter is vital for substrate specificity nih.gov.
Table 1: Examples of Isotopes Used in this compound Research
| Isotope | Type | Application | Research Finding |
| ²H, ¹³C | Stable | Elucidating biosynthetic pathways | Confirmed L-methionine as the precursor for mugineic acids nih.gov. |
| ⁵⁹Fe | Radioactive | Studying iron absorption and translocation | Investigated the effect of phytosiderophores on iron uptake in Fe-deficient barley nii.ac.jp. |
| ⁶³Ni | Radioactive | Investigating nickel toxicity and uptake | Showed Ni is preferentially absorbed over Fe in the form of a this compound complex nii.ac.jp. |
| ⁶²Zn | Positron-emitting | Analyzing zinc uptake | Confirmed that more ⁶²Zn(II)-MAs than ⁶²Zn²⁺ were absorbed by the roots of Zn-deficient barley nih.gov. |
Molecular and Omics-Based Techniques for Gene Expression and Protein Analysis
The regulation of this compound biosynthesis in response to nutrient deficiency is controlled at the genetic level. Molecular and "omics" technologies provide a holistic view of these regulatory networks.
Molecular Techniques such as microarray analysis have been used to study the expression of genes involved in the this compound biosynthetic pathway and the related methionine cycle. Studies in barley have shown that under zinc deficiency, the transcript levels of genes encoding key enzymes like nicotianamine (B15646) synthase (HvNAS1), nicotianamine aminotransferase (HvNAAT-A, HvNAAT-B), and deoxythis compound synthase (HvIDS2, HvIDS3) are increased in the roots nih.gov.
Omics Approaches integrate genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive understanding of plant responses to nutrient stress frontiersin.orgmdpi.comnih.govfrontiersin.orgnih.gov.
Transcriptomics: This approach analyzes the complete set of RNA transcripts and has been crucial in identifying the upregulation of genes involved in this compound synthesis during both iron and zinc deficiency nih.gov.
Proteomics and Metabolomics: These fields study the entire complement of proteins and metabolites, respectively. They can reveal changes in enzyme levels and the accumulation of precursors like nicotianamine and this compound itself, providing a direct link between gene expression and physiological response frontiersin.orgnih.gov. The integration of these omics platforms allows researchers to construct models that can predict complex traits related to nutrient acquisition and stress tolerance frontiersin.org.
Advanced Analytical Techniques for Quantifying this compound and Metal Complexes in Environmental Matrices
Accurate quantification of this compound and its metal complexes in soil, water, and plant tissues is essential for ecological and agricultural studies. A range of advanced analytical techniques has been developed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a foundational technique for separating and determining this compound and its analogs nih.gov. Ion-pair HPLC, combined with colorimetric procedures, offers a simple and effective method for quantifying both mugineic acids and their iron complexes in environmental studies tandfonline.com.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the gold standard for the sensitive and specific quantification of phytosiderophores. These methods allow for the simultaneous identification and quantification of all eight naturally occurring this compound family phytosiderophores in complex biological samples like root exudates nih.govresearchgate.net. The development of methods using ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry further enhances resolution and reduces analysis time mdpi.comnih.gov. For the first time, 2'-deoxythis compound (DMA) could be accurately quantified in plant and soil samples using LC-MS/MS with a porous graphitic carbon stationary phase researchgate.net.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method for determining the elemental composition of a sample. It is used to measure the concentrations of metals chelated by this compound in various environmental matrices, providing crucial data on metal solubilization and bioavailability pjoes.commdpi.com.
Table 2: Key Analytical Techniques for this compound Quantification
| Technique | Abbreviation | Principle | Application |
| High-Performance Liquid Chromatography | HPLC | Separation of compounds based on their interaction with a stationary phase. | Separation and quantification of this compound and its analogs from root washings nih.govtandfonline.com. |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High-resolution separation by LC followed by mass-based detection and fragmentation for structural confirmation. | Simultaneous quantification of all eight naturally occurring phytosiderophores in root exudates with high confidence nih.gov. |
| Inductively Coupled Plasma-Mass Spectrometry | ICP-MS | Ionization of the sample in an argon plasma followed by mass-based detection of elements. | Measurement of total metal concentrations in environmental samples to assess the effect of this compound on metal solubility mdpi.com. |
Controlled Environment Studies (Hydroponics) for Metal-Mugineic Acid Interactions
Hydroponics, a method of growing plants in a nutrient solution without soil, offers a highly controlled environment to study specific interactions between plants, nutrients, and chelating agents like this compound nih.gov. This system is advantageous because the nutrient media can be precisely controlled and easily sampled, and intact roots can be harvested for analysis nih.gov.
Hydroponic cultures have been extensively used to investigate:
Nutrient Deficiency Responses: Researchers can induce specific nutrient deficiencies (e.g., iron or zinc) and monitor the subsequent release of mugineic acids and the expression of related genes nih.govresearchgate.net.
Metal Uptake and Toxicity: The role of this compound in the uptake of essential micronutrients and toxic metals can be directly assessed. For example, hydroponic experiments with barley have been used to study arsenic-induced chlorosis and the activating effect of this compound on nickel absorption nii.ac.jp.
Efficacy of Synthetic Analogs: The effectiveness of synthetic this compound analogs, developed as potential iron fertilizers, can be tested in hydroponic systems before larger-scale soil experiments nih.govresearchgate.net.
These controlled studies provide foundational knowledge on the physiological and molecular mechanisms of this compound-mediated metal uptake, which is essential for translating findings to agricultural applications nii.ac.jphumintech.com.
Agricultural and Biotechnological Applications of Mugineic Acid Research
Enhancement of Crop Iron Acquisition and Yield in Calcareous Soils
Iron deficiency is a major agricultural problem in calcareous soils, where high pH levels render iron sparingly soluble and unavailable for plant uptake. nih.govfrontiersin.org This leads to iron chlorosis, a condition characterized by yellowing leaves, stunted growth, and significantly reduced crop yields. frontiersin.org
Graminaceous plants counter this challenge using a "chelation strategy" (Strategy II), which involves the synthesis and release of mugineic acid family phytosiderophores (MAs) from their roots. nih.govfrontiersin.org These MAs are highly effective at binding to the insoluble ferric iron (Fe³⁺) in the soil. nih.gov The process involves two key steps:
Chelation : MAs are secreted into the rhizosphere (the soil region around the roots) where they act as natural chelating agents, dissolving solid-phase iron and forming stable, water-soluble Fe(III)-MA complexes. nih.govtaylorfrancis.com
Uptake : These Fe(III)-MA complexes are then specifically absorbed by the plant's root cells through transporters known as yellow stripe 1/yellow stripe 1-like (YS1/YSL) transporters. nih.gov
The efficiency of this system varies among different graminaceous species. For instance, barley is more tolerant to iron-deficient conditions than rice because it secretes higher amounts of MAs. nih.gov Research has demonstrated that applying synthetic MAs to calcareous soil can effectively remedy iron deficiency in crops like rice. researchgate.netresearchgate.net By enhancing the plant's ability to acquire iron, this strategy directly contributes to improved plant health, chlorophyll (B73375) content, and ultimately, higher grain yields in otherwise unproductive soils. frontiersin.orgsphinxsai.comminarjournal.com
Development and Application of Synthetic this compound Analogs as Fertilizers
While the direct application of naturally occurring phytosiderophores like 2'-deoxythis compound (DMA), the primary MA secreted by rice, has been shown to alleviate iron deficiency, its widespread agricultural use is impractical. researchgate.netnih.gov The primary obstacles are the high cost of chemical synthesis and the poor stability of these natural compounds in soil, where they are readily degraded by microorganisms. researchgate.netnih.govtandfonline.com
To overcome these limitations, researchers have focused on developing synthetic analogs of this compound. The goal is to create molecules that retain the iron-chelating and uptake properties of natural MAs but are more stable and economically viable to produce. nih.govu-tokyo.ac.jp This has led to the successful development of novel compounds that can be used as effective iron fertilizers, particularly for high-value crops grown in alkaline and calcareous soils. jst.go.jp
Proline-2′-deoxythis compound (PDMA): Synthesis, Stability, and Efficacy in Agricultural Contexts
A significant breakthrough in this area is the development of proline-2′-deoxythis compound (PDMA). nih.govaichi-steel.co.jp
Synthesis : PDMA was designed as a cost-effective and stable analog of the natural phytosiderophore, 2'-deoxythis compound (DMA). Its synthesis is made more practical and less expensive by substituting the unstable and costly raw material L-azetidine-2-carboxylic acid with the stable and inexpensive L-proline. tandfonline.comaichi-steel.co.jp This simple change from a four-membered ring to a five-membered ring in the molecule's structure results in a compound that is easier to produce on a larger scale. nih.gov
Stability and Efficacy : Research has confirmed that PDMA is more resistant to microbial degradation in the soil compared to its natural counterpart, DMA. jst.go.jpchemrxiv.org This enhanced stability ensures that its effect as an iron chelator is more prolonged. jst.go.jp Numerous studies in both pot and field experiments have demonstrated the high efficacy of PDMA as an iron fertilizer.
In rice and maize grown in calcareous soil, a single application of Fe(III)-PDMA effectively reversed iron chlorosis symptoms, whereas conventional chelators like Fe-EDTA showed little to no effect. nih.govtandfonline.com
Fe(III)-PDMA was found to be approximately 10 times more effective than the conventional chelating agent Fe(III)-EDDHA in rice. tandfonline.com
Studies on dicot plants, such as peanuts, have also shown that PDMA application significantly improves iron nutrition, plant growth, and crop yield under field conditions by dissolving insoluble iron in the rhizosphere. researchgate.net
Beyond iron, PDMA has the potential to be a universal fertilizer for other micronutrients, as it can also chelate and enhance the uptake of zinc (Zn) and copper (Cu). nih.govchemrxiv.org
The data below summarizes the comparative efficacy of PDMA against other chelating agents in improving plant health under iron-deficient conditions.
| Chelating Agent | Crop | Condition | Key Finding | Reference |
| PDMA | Rice | Calcareous Soil | Significantly recovered Fe deficiency; effect was sustained longer than DMA. | jst.go.jp |
| PDMA vs. EDDHA | Rice | Calcareous Soil | PDMA at 3 µM showed similar efficacy to EDDHA at 30 µM (approx. 10x more effective). | tandfonline.com |
| PDMA vs. EDTA/HBED | Maize | Calcareous Soil | PDMA efficiently recovered Fe chlorosis; EDTA and HBED showed little to no recovery. | tandfonline.com |
| PDMA | Peanut | Field (Calcareous Soil) | Promoted dissolution of insoluble Fe, improved Fe nutrition, and increased yield. | researchgate.net |
| PDMA | Cucumber (Dicot) | Calcareous Substrate | Availability of PDMA-Fe was higher than other chelates (EDDHA, EDTA, Citrate). | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Genetic Engineering Approaches for Improved Iron-Use Efficiency and Biofortification in Crops
Biotechnology offers powerful tools to enhance the iron acquisition capabilities of crops from within. Genetic engineering approaches focus on modifying plants to either produce more phytosiderophores or to improve the uptake and translocation of iron, leading to both higher yields in poor soils and biofortification (increasing the micronutrient content of the edible parts of the crop). researchgate.netnih.gov
Key genetic strategies include:
Overexpression of Biosynthesis Genes : Scientists have introduced genes from barley, a highly iron-efficient crop, into rice. The introduction of the barley genome fragment containing the this compound synthase gene (IDS3) allows rice to produce this compound in addition to its native DMA. frontiersin.org This enhances the total amount and variety of phytosiderophores secreted, leading to improved iron uptake, greater tolerance to iron deficiency in calcareous soils, and increased iron concentration in the seeds. frontiersin.org
Enhancing Transport and Regulation : Another approach is to overexpress genes that regulate the entire iron uptake system. For example, overexpressing the OsIRO2 gene in rice boosts the expression of genes involved in the MA biosynthesis pathway, resulting in higher DMA secretion and enhanced tolerance to low iron availability. frontiersin.org
Combining Strategies : The most effective results have been seen when combining multiple genetic enhancements. For instance, creating transgenic rice lines that not only have an enhanced ability to produce phytosiderophores (via IDS3 and OsIRO2) but also an improved capacity for iron reduction (a Strategy I mechanism) has resulted in plants with significantly higher tolerance to iron deficiency and a nine-fold yield increase in submerged calcareous soil compared to non-transgenic lines. frontiersin.org
The table below highlights key genes involved in these genetic engineering efforts.
| Gene | Function | Source Organism | Target Crop | Outcome | Reference |
| IDS3 | This compound Synthase | Barley | Rice | Enables production of this compound, enhancing total phytosiderophore secretion and Fe uptake. | frontiersin.orgresearchgate.net |
| OsIRO2 | Transcription Factor | Rice | Rice | Upregulates genes for phytosiderophore biosynthesis, increasing DMA secretion. | frontiersin.org |
| NAS (Nicotianamine Synthase) | Catalyzes synthesis of Nicotianamine (B15646) (a precursor to MAs) | Various | Wheat, Rice | Increases precursor supply for MA synthesis, boosting Fe and Zn content in grains. | mdpi.com |
| DMAS (Deoxythis compound Synthase) | Catalyzes the final step in DMA synthesis | Various | Maize, Rice | Key enzyme for producing DMA, the primary phytosiderophore in many grasses. | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Potential for Addressing Global Food Security through Enhanced Micronutrient Uptake
The research into this compound and its applications has profound implications for global food security. Micronutrient malnutrition, or "hidden hunger," affects over two billion people worldwide, with iron deficiency being a leading cause of anemia. nih.govjournalijecc.com Biofortification of staple food crops like rice and wheat is considered a cost-effective and sustainable strategy to deliver essential micronutrients to large populations, particularly in developing countries where diets may lack diversity. nih.govicrisat.orgfrontiersin.org
By applying the knowledge of this compound-mediated iron uptake, agricultural systems can be made more resilient and nutritious:
Cultivating Marginal Lands : The development of fertilizers like PDMA and genetically engineered crops tolerant to iron deficiency can allow for the productive cultivation of vast areas of calcareous soils, which are currently underutilized. nih.govnih.gov This expands the global area available for food production.
Combating Hidden Hunger : Genetic engineering strategies that increase the translocation of iron into the grain lead to biofortified crops. frontiersin.orgnih.gov Consuming these nutrient-dense staples can directly improve the iron status of populations that rely heavily on them, helping to alleviate deficiencies. researchgate.net
Sustainable Fertilization : Biodegradable chelators like PDMA offer an environmentally friendlier alternative to some conventional synthetic chelators that can persist in the soil. aichi-steel.co.jp
Emerging Avenues and Future Research Directions
Elucidating Complexation Mechanisms with Diverse Trace Metals
The ability of mugineic acid to chelate metal ions is fundamental to its biological function. While its role in iron nutrition is well-established, current research is delving into its interactions with other essential micronutrients and potentially toxic trace metals. Understanding these complexation mechanisms is vital for predicting nutrient availability and mobility in the soil, as well as for developing strategies to enhance nutrient uptake and mitigate metal toxicity in plants.
The coordination chemistry of this compound with ferric iron (Fe(III)) and cobalt(III) (Co(III)) has been characterized through spectroscopic and X-ray diffraction methods. researchgate.net In these complexes, this compound acts as a hexadentate ligand, forming a nearly octahedral geometry. The coordinating atoms include the azetidine (B1206935) nitrogen, the secondary amine nitrogen, both terminal carboxylate oxygens, the hydroxyl oxygen, and the intermediate carboxylate oxygen. researchgate.net This specific coordination confers high stability to the Fe(III)-mugineic acid complex. researchgate.net
Recent studies have expanded our understanding of this compound's chelating capabilities to other divalent metals. The stability constants (logK) of a synthetic this compound analog, proline-2'-deoxythis compound (PDMA), with several trace metals have been determined, providing valuable comparative data. These studies reveal a correlation between the stability of the PDMA complexes and the physicochemical properties of the metal ions, such as their hydrolysis constants and ionic potential. nih.govresearchgate.net
Below is an interactive data table summarizing the stability constants of Proline-2'-deoxythis compound (PDMA) with various divalent trace metals.
| Metal Ion | Stability Constant (logK) |
| Mn(II) | 10.5 |
| Co(II) | 14.2 |
| Ni(II) | 15.8 |
| Cu(II) | 18.5 |
| Zn(II) | 13.7 |
This data is based on spectrophotometric titrations of PDMA and is intended to illustrate the relative binding affinities for different trace metals.
Further research using advanced spectroscopic techniques will continue to refine our understanding of the precise coordination environments and bonding characteristics of this compound with a wider array of trace metals. This knowledge is crucial for developing predictive models of metal speciation in the rhizosphere and for designing novel chelation-based strategies for crop improvement.
Understanding and Manipulating Microbial-Phytosiderophore Dynamics for Agricultural Benefit
The rhizosphere is a complex ecosystem where plant roots and soil microorganisms engage in a dynamic interplay that significantly influences nutrient availability and plant health. Mugineic acids, upon their release into the soil, are subject to microbial degradation, which can limit their effectiveness in chelating iron. researchgate.net However, certain soil microbes can also play a beneficial role in enhancing the efficacy of phytosiderophore-based iron acquisition.
The emerging field of microbiome engineering offers a promising avenue for improving crop nutrition by assembling synthetic microbial communities (SynComs) with specific plant growth-promoting traits. nih.govresearcher.life These SynComs can be designed to include microorganisms that:
Solubilize mineral-bound nutrients , such as phosphorus and zinc, making them more available for uptake by the plant. arccjournals.comresearchgate.net
Protect against soil-borne pathogens , reducing plant stress and allowing for more efficient allocation of resources to growth and nutrient uptake.
Research has identified several bacterial genera, including Bacillus, Pseudomonas, Azotobacter, and Azospirillum, as having significant potential for use in biofertilizers and SynComs due to their diverse plant-beneficial activities. nih.gov For instance, some Pseudomonas species are known to produce siderophores that can be utilized by plants, while various Bacillus species can enhance nutrient solubilization and produce antimicrobial compounds. arccjournals.comnih.gov
The development of synthetic analogs of this compound, such as proline-2'-deoxythis compound (PDMA), which are more resistant to microbial degradation, represents another key strategy for enhancing iron nutrition in crops. nih.govnih.gov The combination of these stable synthetic phytosiderophores with beneficial microbial inoculants could provide a synergistic approach to improving micronutrient availability in challenging soil conditions.
Future research in this area will focus on identifying and characterizing novel microbial strains with phytosiderophore-enhancing capabilities, understanding the complex signaling and metabolic interactions within SynComs, and developing effective and stable formulations for their application in agricultural settings.
Integration of this compound Strategies with Broader Plant Stress Responses
The synthesis and secretion of mugineic acids are tightly regulated processes that are induced in response to iron deficiency. elsevierpure.com However, emerging evidence suggests that the this compound-based iron acquisition system is also integrated with the plant's broader responses to other abiotic and biotic stresses. Understanding this crosstalk is essential for developing crops with enhanced resilience to a variety of environmental challenges.
For example, studies have shown that zinc deficiency can also induce the synthesis and secretion of mugineic acids in barley, suggesting a broader role for these phytosiderophores in micronutrient homeostasis beyond iron. nih.gov This response is not simply an indirect effect of iron deficiency, as the zinc-deficient plants were found to accumulate more iron than control plants. nih.gov The expression of genes involved in the methionine cycle, a precursor for this compound biosynthesis, was found to be upregulated under both iron and zinc deficiency. nih.gov
Future research will aim to elucidate the molecular mechanisms that link the signaling pathways of various abiotic and biotic stresses with the regulation of this compound biosynthesis and transport. This will involve identifying the key transcription factors, signaling molecules, and protein-protein interactions that mediate this crosstalk. A deeper understanding of these integrated stress response networks will be instrumental in breeding and engineering crops with enhanced tolerance to a wide range of environmental challenges.
Q & A
Q. What is the biosynthetic pathway of Mugineic acid (MA) in graminaceous plants, and what are the key enzymatic steps?
Methodological Answer: MA biosynthesis begins with L-methionine, which undergoes a series of enzymatic reactions including hydroxylation, aminotransferase activity, and cyclization. Key enzymes include nicotianamine synthase (NAS) and nicotianamine aminotransferase (NAAT). Researchers often use isotope-labeled precursors and mutant lines (e.g., nas or naat knockouts) to validate pathway steps. Quantitative RT-PCR or CRISPR-Cas9 gene editing can confirm enzyme roles .
Q. How is this compound secretion quantified in plant root exudates under iron-deficient conditions?
Methodological Answer: Hydroponic systems with controlled iron deprivation are standard. Secreted MAs are collected from rhizosphere solutions, purified via cation-exchange chromatography, and quantified using HPLC coupled with UV/Vis or MS detection. Calibration curves with synthetic MA standards ensure accuracy. Challenges include avoiding oxidation during sample collection .
Q. What experimental models are used to study MA-mediated iron uptake in Strategy II plants?
Methodological Answer: Common models include maize (Zea mays) and barley (Hordeum vulgare). Researchers employ split-root systems to localize MA secretion, isotopic labeling (⁵⁹Fe), and transporter-deficient mutants (e.g., ZmYS1 knockouts) to dissect uptake mechanisms. Comparative studies with Strategy I plants (e.g., Arabidopsis) highlight evolutionary adaptations .
Advanced Research Questions
Q. How do researchers resolve contradictions in MA secretion levels reported across studies under similar iron stress?
Methodological Answer: Discrepancies often arise from differences in plant growth stages, rhizosphere pH, or microbial degradation of MA. Standardizing protocols (e.g., growth medium composition, light cycles) and including internal controls (e.g., synthetic MA spikes) improves reproducibility. Meta-analyses of published data can identify confounding variables .
Q. What genetic and epigenetic factors regulate MA biosynthesis under concurrent nutrient stresses (e.g., Zn deficiency)?
Methodological Answer: Transcriptomic (RNA-seq) and chromatin accessibility (ATAC-seq) studies identify stress-responsive promoters like ZmNAS3. Co-expression networks (e.g., WGCNA) link MA genes to Zn-responsive transcription factors. Dual-stress experiments require factorial designs to isolate gene-nutrient interactions .
Q. How can spatial-temporal resolution of MA secretion be improved in soil-based versus hydroponic systems?
Methodological Answer: Soil systems use rhizoboxes with sampling ports for localized exudate collection. Time-resolved imaging (e.g., fluorescent MA probes) and micro-sampling techniques (e.g., capillary electrophoresis) capture dynamic secretion. Hydroponic studies lack microbial interactions, necessitating soil-based validation for ecological relevance .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing MA secretion data with high variability?
Q. How do researchers validate the specificity of MA transporters (e.g., ZmTOM2) in planta?
Methodological Answer: Heterologous expression in Xenopus oocytes or yeast (Saccharomyces cerevisiae) confirms transporter activity. Competitive uptake assays with MA analogs (e.g., deoxythis compound) and CRISPR-edited lines (e.g., ZmTOM2 mutants) establish substrate specificity. Confocal microscopy with GFP-tagged transporters visualizes subcellular localization .
Experimental Design Challenges
Q. What are the limitations of using synthetic MA in hydroponic studies to mimic natural rhizosphere conditions?
Methodological Answer: Synthetic MA lacks microbial metabolites that enhance Fe(III)-MA complex stability. Co-inoculation with rhizobacteria (e.g., Pseudomonas) or adding humic acids improves ecological validity. Comparative studies with root exudates from wild-type plants are critical .
Q. How do researchers address the photodegradation of MA during long-term secretion assays?
Methodological Answer: Amber glassware or light-blocking films reduce UV exposure. Short sampling intervals (e.g., hourly) and stabilizing agents (e.g., ascorbic acid) preserve MA integrity. Mass spectrometry fragmentation patterns distinguish degradation products from intact MA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
